Molecular Weight and Density Differentiation vs. Unsubstituted and Dichloro Carbazole-Piperidine Analogs
The 3,6-diiodo substitution increases molecular weight by 81.7% relative to the unsubstituted 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol (CAS 91324-14-0, MW 308.42 g·mol⁻¹) and by approximately 43% versus the 3,6-dichloro analog (MW ≈391.3 g·mol⁻¹). Density rises correspondingly from 1.18 g·cm⁻³ (unsubstituted) to 1.9 g·cm⁻³ (diiodo), a 61% increase . These differences must be accounted for in molarity-based dosing, stock solution preparation, and formulation development.
| Evidence Dimension | Molecular weight (MW) and density |
|---|---|
| Target Compound Data | MW = 560.21 g·mol⁻¹; Density = 1.9 g·cm⁻³ |
| Comparator Or Baseline | Unsubstituted analog (CAS 91324-14-0): MW = 308.42 g·mol⁻¹, Density = 1.18 g·cm⁻³; 3,6-Dichloro-piperidine analog: MW ≈391.3 g·mol⁻¹ (estimated from azepanyl analog C21H24Cl2N2O) |
| Quantified Difference | ΔMW = +251.79 g·mol⁻¹ (+81.7% vs. unsubstituted); ΔDensity = +0.72 g·cm⁻³ (+61% vs. unsubstituted) |
| Conditions | Calculated and experimentally reported physicochemical properties (Chemsrc, ChemicalBook databases) |
Why This Matters
The substantially higher molecular weight and density directly impact the mass of compound required for a given molar concentration; procurement specifications must account for this difference when substituting analogs in established protocols.
